molecular formula C38H62O3S2 B13735757 Phenol, 2,2'-[oxybis(2,1-ethanediylthiomethylene)]bis[4-methyl-6-nonyl- CAS No. 4142-74-9

Phenol, 2,2'-[oxybis(2,1-ethanediylthiomethylene)]bis[4-methyl-6-nonyl-

Cat. No.: B13735757
CAS No.: 4142-74-9
M. Wt: 631.0 g/mol
InChI Key: ZHEOXZXROVDONK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phenol, 2,2’-[oxybis(2,1-ethanediylthiomethylene)]bis[4-methyl-6-nonyl-] is a complex organic compound known for its unique structure and properties. It is characterized by the presence of phenolic groups, ether linkages, and thioether functionalities, making it a versatile compound in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 2,2’-[oxybis(2,1-ethanediylthiomethylene)]bis[4-methyl-6-nonyl-] typically involves the reaction of 4-methyl-6-nonylphenol with 2,2’-oxybis(2,1-ethanediylthiomethylene) under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature, pressure, and solvent, are optimized to achieve high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and efficiency. The process involves the precise control of reaction parameters and the use of advanced purification techniques, such as distillation and chromatography, to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Phenol, 2,2’-[oxybis(2,1-ethanediylthiomethylene)]bis[4-methyl-6-nonyl-] undergoes various chemical reactions, including:

    Oxidation: The phenolic groups can be oxidized to quinones using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The thioether linkages can be reduced to thiols using reducing agents such as lithium aluminum hydride.

    Substitution: The phenolic groups can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Concentrated sulfuric acid for sulfonation, nitric acid for nitration, and halogens for halogenation.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Thiols and related derivatives.

    Substitution: Nitro, sulfo, and halogenated phenolic compounds.

Scientific Research Applications

Phenol, 2,2’-[oxybis(2,1-ethanediylthiomethylene)]bis[4-methyl-6-nonyl-] has a wide range of applications in scientific research, including:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as an antioxidant and antimicrobial agent.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals, coatings, and adhesives.

Mechanism of Action

The mechanism of action of Phenol, 2,2’-[oxybis(2,1-ethanediylthiomethylene)]bis[4-methyl-6-nonyl-] involves its interaction with various molecular targets and pathways. The phenolic groups can scavenge free radicals, thereby exhibiting antioxidant properties. The thioether linkages can interact with thiol-containing enzymes, potentially modulating their activity. Additionally, the compound’s unique structure allows it to interact with cellular membranes, influencing membrane stability and function.

Comparison with Similar Compounds

Similar Compounds

  • Phenol, 2,2’-methylenebis[6-(1,1-dimethylethyl)-4-methyl-]
  • Phenol, 2,2’-[1,2-ethanediylbis(nitrilomethylidyne)]bis-

Uniqueness

Phenol, 2,2’-[oxybis(2,1-ethanediylthiomethylene)]bis[4-methyl-6-nonyl-] is unique due to its combination of phenolic, ether, and thioether functionalities. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various applications.

Properties

CAS No.

4142-74-9

Molecular Formula

C38H62O3S2

Molecular Weight

631.0 g/mol

IUPAC Name

2-[2-[2-[(2-hydroxy-5-methyl-3-nonylphenyl)methylsulfanyl]ethoxy]ethylsulfanylmethyl]-4-methyl-6-nonylphenol

InChI

InChI=1S/C38H62O3S2/c1-5-7-9-11-13-15-17-19-33-25-31(3)27-35(37(33)39)29-42-23-21-41-22-24-43-30-36-28-32(4)26-34(38(36)40)20-18-16-14-12-10-8-6-2/h25-28,39-40H,5-24,29-30H2,1-4H3

InChI Key

ZHEOXZXROVDONK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC1=C(C(=CC(=C1)C)CSCCOCCSCC2=CC(=CC(=C2O)CCCCCCCCC)C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.